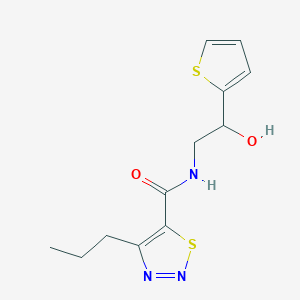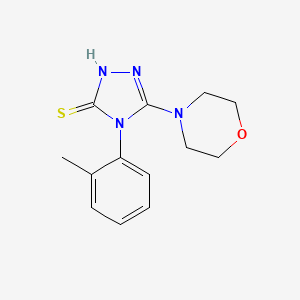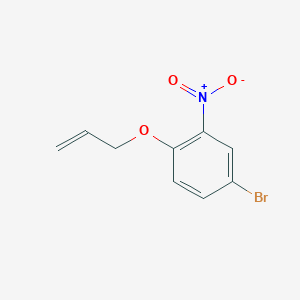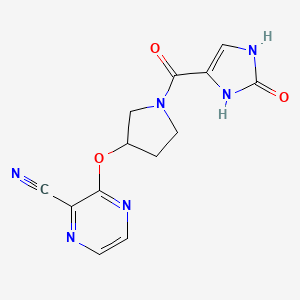![molecular formula C12H11N3O3 B2487842 4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid CAS No. 1004193-71-8](/img/structure/B2487842.png)
4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including the formation of key intermediates such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate through a combination of N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds, illustrating the complexity and precision required in synthesizing compounds within this chemical class (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Molecular Structure Analysis
The structural analysis of related compounds reveals a polarized structure, where molecules are linked into chains or sheets by hydrogen bonds, providing insights into the molecular geometry and intermolecular interactions crucial for understanding the behavior of 4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Chemical Reactions and Properties
The compound exhibits interesting reactivity patterns, such as the transformation of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate to its reduced forms, showcasing the versatile nature of its chemical reactions and the potential for creating diverse derivatives with varying properties (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Physical Properties Analysis
While specific details on the physical properties of 4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid are scarce, related studies on compounds within this class often focus on crystalline structure, solubility, and thermal stability, which are critical for understanding the compound's behavior in various environments and applications.
Chemical Properties Analysis
The chemical properties of this compound, such as acidity/basicity, reactivity with other chemical species, and stability under different conditions, can be inferred from studies on related compounds. For instance, the formation of hydrogen-bonded supramolecular structures indicates a potential for engaging in complex chemical interactions, which could be leveraged in catalysis, material science, and synthetic chemistry (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Aplicaciones Científicas De Investigación
Hydrogen-Bonded Molecular Structures
- Hydrogen-Bonded Chains and Sheets : Molecules of related compounds exhibit hydrogen-bonded chains and sheets, as in the case of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, which shows a polarized structure and is linked into chains of edge-fused rings by hydrogen bonds (Portilla et al., 2007). Similar structures are observed in other derivatives like methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate (Portilla et al., 2007).
Synthesis and Characterization
- Synthesis and Characterization of Derivatives : The reaction of hydroxymethyl pyrazole derivatives with primary amines yields various compounds, including 2-(((1h-pyrazol-1-yl) methyl) amino) benzoic acid. These compounds have been characterized using spectroscopic methods and crystallography, providing insights into their molecular structure (Titi et al., 2020).
Biological Activities
- Antimicrobial and Antitumor Activities : Some derivatives exhibit significant antimicrobial and antitumor activities. For example, certain pyrazole derivatives have been evaluated for their activity against various bacterial and fungal strains, showing promising results in inhibiting bacterial DNA gyrase and exhibiting potential as drug candidates (Shubhangi et al., 2019). Another study found that some derivatives exhibit antitumor activity against various cancer cells (Jing et al., 2012).
Crystallographic Analysis
- Crystal Structure Studies : Crystallographic studies of related compounds, such as 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, provide detailed insights into their molecular-electronic structure, helping to understand their potential applications in various fields (Portilla et al., 2007).
Safety And Hazards
The safety and hazards associated with a compound are crucial for understanding its potential risks. Unfortunately, the specific safety and hazard information for “4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid” is not readily available in the literature.
Direcciones Futuras
The future directions for research on “4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid” and similar compounds could involve further exploration of their synthesis processes, mechanisms of action, and potential applications in various fields. However, specific future directions are not readily available in the literature.
Please note that this analysis is based on the information currently available and may not be comprehensive. Further research may provide more detailed insights into this compound.
Propiedades
IUPAC Name |
4-[(1-methylpyrazole-4-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-15-7-9(6-13-15)11(16)14-10-4-2-8(3-5-10)12(17)18/h2-7H,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQVHUBAGISZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2487768.png)


![2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2487774.png)

![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2487776.png)
![6-(4-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2487779.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2487780.png)
